

Chemical and physical properties of 4-Hydroxy-3-methylcyclohexanone

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Compound of Interest

Compound Name: 4-Hydroxy-3-methylcyclohexanone

Cat. No.: B1339868

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An In-depth Technical Guide to 4-Hydroxy-3-methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Hydroxy-3-methylcyclohexanone** (CAS No. 89897-0-4), a substituted cyclohexanone of interest in organic synthesis. Due to the limited availability of extensive experimental data in public domains, this document combines reported values with predicted data and general methodologies applicable to compounds of this class. It covers the compound's structure, physicochemical properties, a generalized synthetic approach, predicted spectral data, and safety information. This guide aims to serve as a foundational resource for researchers and professionals working with or considering the use of this molecule in their scientific endeavors.

Chemical and Physical Properties

4-Hydroxy-3-methylcyclohexanone is a cyclic ketone and a secondary alcohol. Its chemical structure and properties are summarized below. It is important to note that while some physical properties have been reported, others, such as the melting point, are not readily available in the literature.

Structure and Identifiers

The molecular structure of **4-Hydroxy-3-methylcyclohexanone** is depicted below.

Caption: Chemical structure of **4-Hydroxy-3-methylcyclohexanone**.

Tabulated Physicochemical Data

The following table summarizes the key quantitative data for **4-Hydroxy-3-methylcyclohexanone**.

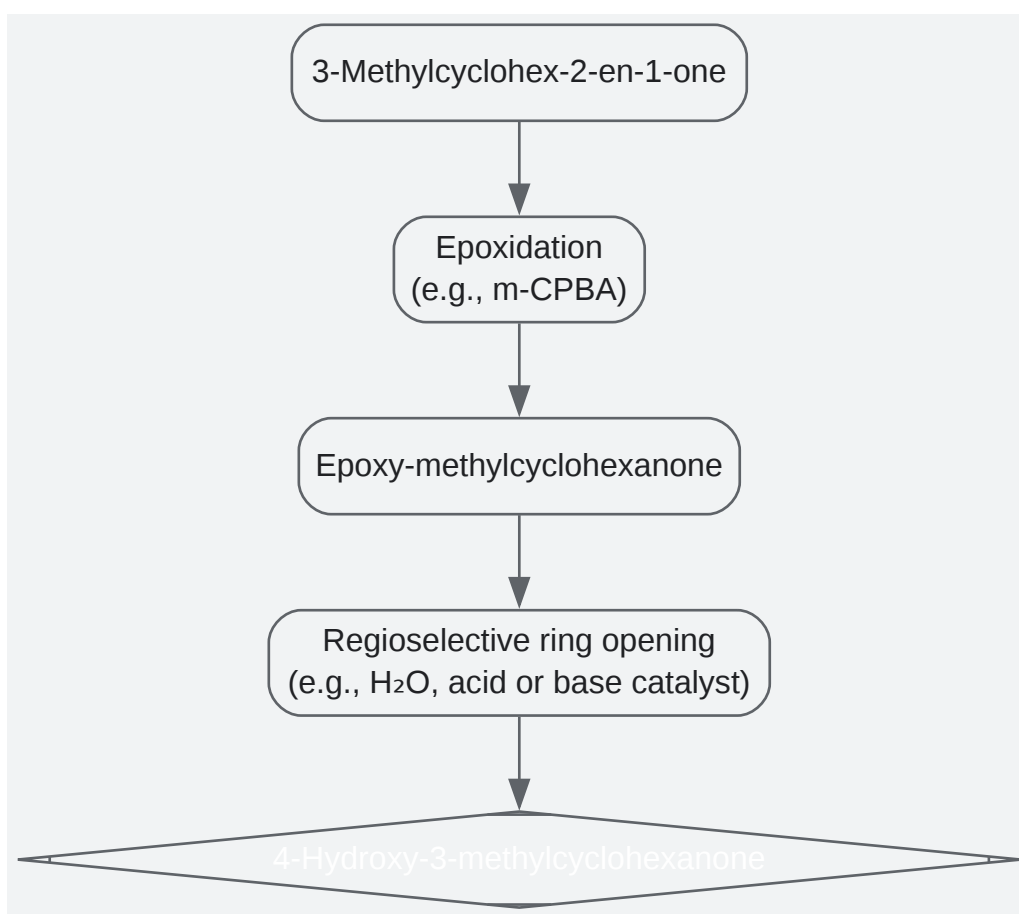
Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₂	--INVALID-LINK--[1]
Molecular Weight	128.17 g/mol	--INVALID-LINK--[1]
CAS Number	89897-04-1	--INVALID-LINK--[2]
Boiling Point	229.7 ± 33.0 °C at 760 mmHg	--INVALID-LINK--[2]
Density	1.1 ± 0.1 g/cm ³	--INVALID-LINK--[2]
Flash Point	93.1 ± 18.0 °C	--INVALID-LINK--[2]
Refractive Index	1.480	--INVALID-LINK--[3]
Topological Polar Surface Area	37.3 Å ²	--INVALID-LINK--[1]
Hydrogen Bond Donor Count	1	--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count	2	--INVALID-LINK--[1]
LogP	-0.04	--INVALID-LINK--[2]
Melting Point	Not available	--INVALID-LINK--[3]
Solubility	Not available	--INVALID-LINK--[3]

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of **4-Hydroxy-3-methylcyclohexanone** is not readily available in peer-reviewed literature. However, a general approach for the synthesis of similar hydroxy-substituted cyclohexanones can be proposed based on established organic chemistry reactions.

Generalized Synthetic Workflow

A plausible synthetic route could involve the reduction of a corresponding diketone or the hydroxylation of a methylcyclohexanone precursor. A generalized workflow for a potential synthetic approach is outlined below. This is a hypothetical pathway and would require experimental validation and optimization.



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Caption: Generalized synthetic workflow for **4-Hydroxy-3-methylcyclohexanone**.

Disclaimer: This represents a generalized synthetic strategy and not a validated experimental protocol for **4-Hydroxy-3-methylcyclohexanone**. Reaction conditions, reagents, and

purification methods would need to be developed and optimized.

Spectral Data (Predicted)

Experimental spectral data (NMR, IR) for **4-Hydroxy-3-methylcyclohexanone** are not available in public spectral databases. Therefore, predicted NMR data is provided below to aid in the potential identification of the compound.

Predicted ^1H and ^{13}C NMR Data

The following tables contain predicted ^1H and ^{13}C NMR chemical shifts for **4-Hydroxy-3-methylcyclohexanone**. These predictions are generated by computational algorithms and should be used as a guide for spectral interpretation.

Predicted ^1H NMR Chemical Shifts

Atom Assignment	Predicted Chemical Shift (ppm)
CH_3	0.9 - 1.2
CH (linked to CH_3)	1.8 - 2.2
CH (linked to OH)	3.5 - 4.0
CH_2 (adjacent to $\text{C}=\text{O}$)	2.2 - 2.6
Other CH_2	1.4 - 1.9
OH	Variable (dependent on solvent and concentration)

Predicted ^{13}C NMR Chemical Shifts

Atom Assignment	Predicted Chemical Shift (ppm)
C=O	208 - 212
CH-OH	68 - 72
CH-CH ₃	35 - 40
CH ₂ (adjacent to C=O)	40 - 45
Other CH ₂	25 - 35
CH ₃	15 - 20

Source: Predicted using standard NMR prediction software. Actual experimental values may vary.

Safety and Handling

Based on available safety data sheets, **4-Hydroxy-3-methylcyclohexanone** is classified as an irritant.[3]

- Hazard Statements:
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[3]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Store in a tightly closed container in a cool, dry place.[3]

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement of **4-Hydroxy-3-methylcyclohexanone** in any signaling pathways. Research on the biological effects of substituted cyclohexanones is an active area, but studies specifically focused on this isomer have not been identified.

Conclusion

4-Hydroxy-3-methylcyclohexanone is a chemical for which a complete experimental dataset is not publicly available. This guide has consolidated the known physical and chemical properties and provided predicted spectral data to assist researchers. The lack of a detailed synthetic protocol and biological activity data highlights opportunities for further investigation into this molecule. Researchers are advised to use the information presented herein as a starting point and to conduct their own experimental validation.

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